N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
N-(2-(3-((2-Amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring a benzamide core linked via an ethyl chain to a 1H-indol-1-yl moiety. The indole ring is further substituted at the 3-position with a thioether group connected to a 2-amino-2-oxoethyl fragment. This compound integrates multiple pharmacophoric elements:
- Benzamide: A common scaffold in medicinal chemistry, often involved in hydrogen bonding and target recognition .
- Indole: A heterocyclic system prevalent in bioactive compounds, known for interactions with enzymes and receptors via π-π stacking and hydrophobic interactions .
- Thioether-acetamide side chain: The sulfur atom enhances metabolic stability, while the acetamide group may contribute to solubility and binding affinity .
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c20-18(23)13-25-17-12-22(16-9-5-4-8-15(16)17)11-10-21-19(24)14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDCCAQNYUKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cancer Treatment
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has been studied for its anticancer properties. Research indicates that it may selectively induce apoptosis in cancer cells while sparing normal cells. A study highlighted its potential to inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound for drug development in oncology .
Diabetes Management
Recent findings have identified analogs of this compound that exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in diabetes pathogenesis. These compounds demonstrated improved potency and water solubility compared to previous scaffolds, highlighting their potential as therapeutic agents for diabetes management .
Neuroprotection
There is emerging evidence that compounds similar to this compound may have neuroprotective effects. By modulating pathways associated with neuroinflammation and oxidative stress, these compounds could provide new avenues for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
In one study, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as effective anticancer agents .
Case Study 2: β-cell Protection
Another study focused on the β-cell protective activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs against ER stress-induced apoptosis in pancreatic cells. The findings revealed that certain analogs significantly improved cell viability under stress conditions, providing insights into their therapeutic potential for diabetes treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Thioether Linkages
Several benzamide-based compounds share the thioether motif but differ in substituents and biological targets:
Key Observations :
- The thioether linkage is a common feature enhancing metabolic stability and enabling diverse substitutions .
- Heterocyclic substituents (e.g., isoxazole, thiazole, thiadiazole) dictate target specificity. For instance, nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity , while piperidine-thiadiazole hybrids show enzyme inhibitory effects .
Indole-Containing Benzamide Analogs
Compounds combining benzamide and indole moieties highlight the role of aromatic systems in bioactivity:
Key Observations :
- The indole ring in the target compound may enhance interactions with biological targets, similar to indole-oxadiazole hybrids showing anticancer activity .
- Substituents at the indole 3-position (e.g., thioether vs. oxadiazole) modulate electronic properties and binding modes.
Heterocyclic Substituent Variations
The substitution pattern on the benzamide core significantly impacts pharmacological profiles:
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecule can be dissected into three key fragments:
- Benzamide backbone : Derived from benzoic acid derivatives.
- Indole core : Synthesized via cyclization or substitution reactions.
- Thioether-linked 2-amino-2-oxoethyl side chain : Introduced through nucleophilic substitution or thiol-ene chemistry.
Critical disconnections include:
- Amide bond formation between the benzoyl group and the ethylamine linker.
- Thioether bridge installation between the indole C3 position and the 2-amino-2-oxoethyl moiety.
- Functionalization of the indole nitrogen with the ethylamine spacer.
Synthetic Routes and Methodological Variations
Indole Core Synthesis
The indole scaffold is typically prepared via Fischer indole synthesis or Madelung cyclization :
Fischer Indole Synthesis
- Starting materials : Phenylhydrazine and a ketone (e.g., cyclohexanone).
- Conditions : Acidic (HCl, H₂SO₄) or Lewis acid (ZnCl₂) catalysis at 80–120°C.
- Mechanism : Cyclization followed by-sigmatropic rearrangement.
Example protocol :
- Phenylhydrazine (10 mmol) and cyclohexanone (10 mmol) refluxed in glacial acetic acid (20 mL) for 12 hours.
- Yield: 68–72% indole derivative.
Madelung Cyclization
Thioether Bridge Installation
The thioether linkage is formed via nucleophilic substitution or thiol-indole coupling :
Nucleophilic Substitution at C3
- Halogenation : Indole is brominated at C3 using N-bromosuccinimide (NBS) in DMF (yield: 85–90%).
- Thiol coupling : 2-Amino-2-oxoethyl thiol (HS-CH₂-CONH₂) reacts with 3-bromoindole under basic conditions (K₂CO₃, DMF, 60°C).
Optimized conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Base | Potassium carbonate |
| Temperature | 60°C |
| Reaction time | 8–10 hours |
| Yield | 75–80% |
Ethylamine Spacer Attachment
The ethylamine linker is introduced via alkylation or Mitsunobu reaction :
Alkylation of Indole Nitrogen
Benzamide Formation
The final amide bond is formed using carbodiimide-mediated coupling :
Protocol :
- Activation : Benzoyl chloride (1.2 eq) reacted with EDCl (1.1 eq) and HOBt (1.1 eq) in dichloromethane.
- Coupling : Addition of ethylamine-indole-thioether intermediate (1 eq) and triethylamine (2 eq).
- Workup : Aqueous extraction and silica gel chromatography.
Yield data :
| Coupling reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 82 |
| DCC/DMAP | THF | RT | 76 |
| HATU | DMF | 0°C → RT | 85 |
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization for cost and safety:
Continuous Flow Reactors
- Advantages : Improved heat transfer, reduced reaction times.
- Example : Thioether formation completed in 2 hours (vs. 8 hours batchwise) using a microreactor.
Green Chemistry Metrics
| Metric | Batch process | Flow process |
|---|---|---|
| E-factor (kg waste/kg product) | 32 | 18 |
| PMI (Process Mass Intensity) | 45 | 27 |
Analytical Validation and Quality Control
Critical quality attributes are monitored using:
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, indole NH)
- δ 7.85–7.45 (m, 5H, benzamide aromatic)
- δ 4.32 (t, J = 6.8 Hz, 2H, CH₂-NHCO)
- δ 3.89 (s, 2H, SCH₂CONH₂).
Challenges and Mitigation Strategies
Thiol Oxidation
Regioselectivity in Indole Functionalization
- Issue : Competing substitution at C2 and C3 positions.
- Mitigation : Employ directing groups (e.g., N-Boc protection) to favor C3 substitution.
Q & A
Q. Advanced Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiolation .
- Catalysts : Pd/C or Raney Ni can improve reduction steps (e.g., nitro to amine) .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate high-purity products .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Indole Formation | Phenylhydrazine, H2SO4, 80°C | Control pH to avoid side products |
| Thiolation | 2-amino-2-oxoethyl thiol, NaH, DMF, 50°C | Use inert atmosphere (N2/Ar) |
| Benzamide Coupling | EDCI, HOBt, DCM, RT | Stir for 12–24 hours |
Which spectroscopic and chromatographic techniques are critical for structural characterization?
Q. Basic Characterization
- NMR Spectroscopy : 1H/13C NMR confirms indole, thioether, and benzamide moieties. Key signals:
- Indole NH: δ 10–12 ppm .
- Thioether CH2: δ 3.5–4.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 410.12) .
Q. Advanced Analysis
- X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
- HPLC-PDA : Monitors purity (>95%) and identifies byproducts using C18 columns and acetonitrile/water gradients .
How should researchers design initial biological activity screens for this compound?
Q. Basic Screening Framework
In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
Antimicrobial Activity : Employ broth microdilution (MIC) against Gram+/− bacteria .
Q. Table 2: Representative Biological Activity Data
| Assay Type | Target/Model | IC50/MIC | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast) | 12.3 µM | |
| Kinase Inhibition | EGFR | 0.8 µM | |
| Antimicrobial | S. aureus | 25 µg/mL |
How can contradictory data in biological assays be systematically addressed?
Q. Advanced Conflict Resolution
- Dose-Response Curves : Repeat assays with 8–10 concentration points to validate IC50 reproducibility .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out non-specific binding .
- Solubility Adjustments : Replace DMSO with cyclodextrin complexes if precipitation occurs at high concentrations .
What computational strategies predict target interactions and binding modes?
Q. Advanced Methodologies
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR). Key residues: Lys721 (H-bond) and hydrophobic pockets .
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
How can synthetic yield be improved while minimizing side products?
Q. Advanced Synthesis Optimization
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–20% Pd/C) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h for amide coupling) .
Q. Table 3: Yield Optimization Case Study
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Temperature | 50°C | 70°C | +22% |
| Catalyst (Pd/C) | 10% | 15% | +15% |
| Solvent | DMF | DMAc | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
